4-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
Overview
Description
The compound “4-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its spectroscopic data. For instance, the NMR data provides information about the chemical environment of the hydrogen and carbon atoms . The IR spectrum can give insights into the functional groups present in the molecule .Scientific Research Applications
Nitro Compounds in Medicinal Chemistry
Nitro compounds, such as nitroimidazoles, have been extensively studied for their applications in medicinal chemistry. They are particularly noted for their antimicrobial, antiparasitic, and antitumor properties. Nitroimidazoles, for example, are used as prodrugs in the treatment of infections caused by anaerobic bacteria and protozoa due to their ability to undergo reductive activation in the target organisms. This leads to the formation of reactive species that damage biological macromolecules and inhibit critical enzymes (Li et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as solubility and stability, may be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes . The compound’s interaction with these enzymes can lead to the disruption of bacterial cell wall synthesis, thereby exerting its antimicrobial effects.
Cellular Effects
The effects of 4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, the compound’s impact on cellular metabolism can lead to altered energy production and utilization within cells.
Molecular Mechanism
At the molecular level, 4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, the compound’s interaction with bacterial enzymes can inhibit their function, thereby exerting antimicrobial effects . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide in laboratory settings are influenced by its stability and degradation over time. Studies have shown that thiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained effects on cellular function, including prolonged antimicrobial and anti-inflammatory activities.
Dosage Effects in Animal Models
In animal models, the effects of 4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide vary with different dosages. Lower doses may exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-Methyl-2-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzenesulfonamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, the compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression.
Properties
IUPAC Name |
4-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S3/c1-11-2-7-15(14(10-11)20(21)22)29(25,26)18-12-3-5-13(6-4-12)28(23,24)19-16-17-8-9-27-16/h2-10,18H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYRNLZQMDVCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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